molecular formula C9H12O3S B12043002 4-propylbenzenesulfonic Acid CAS No. 15592-74-2

4-propylbenzenesulfonic Acid

Cat. No.: B12043002
CAS No.: 15592-74-2
M. Wt: 200.26 g/mol
InChI Key: DUPJEKYVVIGXEJ-UHFFFAOYSA-N
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Description

4-Propylbenzenesulfonic acid is an organosulfur compound with the molecular formula C9H12O3S. It is a derivative of benzenesulfonic acid, where a propyl group is attached to the benzene ring. This compound is known for its strong acidic properties and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Propylbenzenesulfonic acid can be synthesized through the sulfonation of 4-propylbenzene using concentrated sulfuric acid. The reaction typically involves heating the mixture to facilitate the sulfonation process. The general reaction is as follows:

C9H12+H2SO4C9H12SO3H+H2O\text{C}_9\text{H}_{12} + \text{H}_2\text{SO}_4 \rightarrow \text{C}_9\text{H}_{12}\text{SO}_3\text{H} + \text{H}_2\text{O} C9​H12​+H2​SO4​→C9​H12​SO3​H+H2​O

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Propylbenzenesulfonic acid undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of the sulfonic acid group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

    Sulfonation: Concentrated sulfuric acid is commonly used for sulfonation.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride may be employed.

Major Products:

    Sulfonamides: Formed through reactions with amines.

    Sulfonyl Chlorides: Produced by reacting with thionyl chloride.

Scientific Research Applications

4-Propylbenzenesulfonic acid has diverse applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions.

    Biology: Employed in the synthesis of biologically active compounds.

    Medicine: Investigated for potential therapeutic applications.

    Industry: Utilized in the production of detergents and surfactants.

Mechanism of Action

The mechanism of action of 4-propylbenzenesulfonic acid involves its strong acidic nature, which allows it to act as a proton donor in various chemical reactions. It can facilitate the formation of sulfonate esters and other derivatives by reacting with nucleophiles.

Comparison with Similar Compounds

    Benzenesulfonic Acid: The parent compound, lacking the propyl group.

    p-Toluenesulfonic Acid: Contains a methyl group instead of a propyl group.

    Sulfanilic Acid: Aniline derivative with a sulfonic acid group.

Uniqueness: 4-Propylbenzenesulfonic acid is unique due to the presence of the propyl group, which can influence its reactivity and solubility compared to other sulfonic acids.

Properties

CAS No.

15592-74-2

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

IUPAC Name

4-propylbenzenesulfonic acid

InChI

InChI=1S/C9H12O3S/c1-2-3-8-4-6-9(7-5-8)13(10,11)12/h4-7H,2-3H2,1H3,(H,10,11,12)

InChI Key

DUPJEKYVVIGXEJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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